REACTION_CXSMILES
|
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
calcium epoxysuccinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
calcium epoxysuccinate
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in 400 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after being kept for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the calcium sulphate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The acetone was removed by distillation from the mixture of acetone and water
|
Type
|
CUSTOM
|
Details
|
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(=O)O)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
calcium epoxysuccinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
calcium epoxysuccinate
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in 400 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after being kept for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the calcium sulphate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The acetone was removed by distillation from the mixture of acetone and water
|
Type
|
CUSTOM
|
Details
|
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(=O)O)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
calcium epoxysuccinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
calcium epoxysuccinate
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in 400 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after being kept for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the calcium sulphate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The acetone was removed by distillation from the mixture of acetone and water
|
Type
|
CUSTOM
|
Details
|
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(=O)O)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
calcium epoxysuccinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
calcium epoxysuccinate
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in 400 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after being kept for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the calcium sulphate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The acetone was removed by distillation from the mixture of acetone and water
|
Type
|
CUSTOM
|
Details
|
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(=O)O)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)/C=C\C([O-])=O.[Ca+2].[O:10]1[CH:15]([C:16]([O-:18])=[O:17])[CH:11]1[C:12]([O-:14])=[O:13].[Ca+2].[Ca].S(=O)(=O)(O)O>CC(C)=O>[O:10]1[CH:15]([C:16]([OH:18])=[O:17])[CH:11]1[C:12]([OH:14])=[O:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
calcium epoxysuccinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
calcium epoxysuccinate
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in 400 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after being kept for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the calcium sulphate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The acetone was removed by distillation from the mixture of acetone and water
|
Type
|
CUSTOM
|
Details
|
the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(=O)O)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |